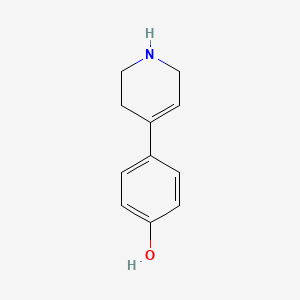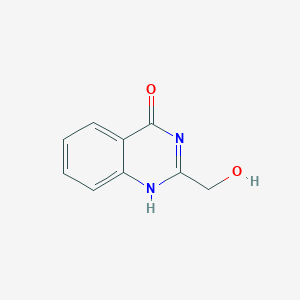
sodium;propan-2-yloxymethanedithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-1,2-dihydroquinoline polymer . This compound is primarily used as a rubber antioxidant, which helps in preventing the degradation of rubber materials by oxidative processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline polymer involves the polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline. The reaction typically occurs under acidic conditions, often using sulfuric acid as a catalyst. The polymerization process is carried out at elevated temperatures to facilitate the formation of the polymer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomer, 2,2,4-trimethyl-1,2-dihydroquinoline, is subjected to controlled conditions of temperature and pressure. The use of sulfuric acid or other strong acids as catalysts is common to ensure efficient polymerization .
化学反応の分析
Types of Reactions
2,2,4-trimethyl-1,2-dihydroquinoline polymer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions include various quinoline derivatives and substituted quinolines, which have applications in different chemical processes .
科学的研究の応用
2,2,4-trimethyl-1,2-dihydroquinoline polymer has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the production of synthetic rubbers and plastics.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant agent.
Industry: It is widely used in the rubber industry to enhance the durability and lifespan of rubber products by preventing oxidative degradation
作用機序
The primary mechanism by which 2,2,4-trimethyl-1,2-dihydroquinoline polymer exerts its effects is through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound’s antioxidant activity .
類似化合物との比較
Similar Compounds
N-phenyl-1-naphthylamine: Another antioxidant used in rubber production.
N-isopropyl-N’-phenyl-p-phenylenediamine: Commonly used as an antioxidant in rubber and plastic industries
Uniqueness
2,2,4-trimethyl-1,2-dihydroquinoline polymer is unique due to its high efficiency as an antioxidant and its ability to polymerize, which enhances its stability and effectiveness in preventing oxidative degradation. Its polymeric nature provides a longer-lasting protective effect compared to monomeric antioxidants .
特性
IUPAC Name |
sodium;propan-2-yloxymethanedithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2.Na/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZFQKXEKAODTJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic Acid](/img/structure/B7777282.png)






![2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7777354.png)
![2-[(benzylamino)methyl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7777361.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B7777374.png)
